molecular formula C6H11NO4 B1140859 3-Methylglutamic acid CAS No. 63088-04-0

3-Methylglutamic acid

Katalognummer: B1140859
CAS-Nummer: 63088-04-0
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: FHJNAFIJPFGZRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Analyse Chemischer Reaktionen

Arten von Reaktionen: threo-3-Methylglutamat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Oxo-Derivate ergeben, während die Reduktion verschiedene reduzierte Formen der Verbindung erzeugen kann .

Wissenschaftliche Forschungsanwendungen

threo-3-Methylglutamat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

threo-3-Methylglutamat entfaltet seine Wirkung durch selektive Hemmung von exzitatorischen Aminosäuretransportern, insbesondere EAAT2 und EAAT4 . Es wirkt als kompetitiver Blocker und verhindert den Transport von Glutamat und anderen exzitatorischen Aminosäuren über Zellmembranen . Diese Hemmung hilft, die extrazelluläre Glutamatkonzentration zu regulieren, was entscheidend ist, um Exzitotoxizität zu verhindern und die normale synaptische Transmission aufrechtzuerhalten .

Ähnliche Verbindungen:

Einzigartigkeit: threo-3-Methylglutamat ist aufgrund seiner selektiven Hemmung von EAAT2 und EAAT4 einzigartig, was es von anderen ähnlichen Verbindungen unterscheidet, die möglicherweise breitere oder andere Selektivitätsprofile haben .

Biologische Aktivität

3-Methylglutamic acid (3mGlu) is an amino acid derivative that has garnered attention for its role in various biological processes, particularly in the context of antibiotic biosynthesis and neurotransmitter transport. This article explores the compound's biological activity, focusing on its mechanisms, interactions, and implications in health and disease.

  • Chemical Formula : C6_6H11_{11}NO4_4
  • Molecular Weight : 161.1558 g/mol
  • CAS Number : 6070-75-3
  • Structure : this compound is characterized by a methyl group at the third carbon of the glutamic acid backbone, which affects its biochemical properties and interactions.

1. Role in Antibiotic Biosynthesis

This compound is a crucial component in the biosynthesis of several cyclic lipopeptide antibiotics, including daptomycin and the A21978C family produced by Streptomyces species.

  • Mechanism : The presence of 3mGlu enhances the biological activity of these antibiotics. For instance, studies have shown that derivatives of A21978C lacking 3mGlu exhibit reduced efficacy against Staphylococcus aureus . This underscores the importance of 3mGlu in maintaining the structural integrity and functional potency of these compounds.

2. Glutamate Transport Inhibition

Research indicates that (±)-threo-3-methylglutamic acid acts as a potent blocker of glutamate transporters, specifically EAAT2 and EAAT4.

  • IC50 Values :
    • EAAT2: 90 μM
    • EAAT4: 109 μM
    • These values suggest that 3mGlu can significantly inhibit glutamate uptake in neuronal tissues, potentially impacting synaptic transmission and neurophysiological processes .

Case Study: Daptomycin Production

A study conducted on Streptomyces roseosporus demonstrated that mutations in genes responsible for synthesizing 3mGlu led to decreased yields of daptomycin. Specifically, deletions in the dptGHIJ gene cluster resulted in the production of A21978C analogues that lacked 3mGlu, which were less active against pathogenic bacteria . This highlights not only the biosynthetic importance of 3mGlu but also its potential therapeutic implications.

Research on Neurotransmitter Dynamics

In a separate investigation, (±)-threo-3-methylglutamic acid was shown to inhibit glutamate uptake in rod outer segments, indicating its role in modulating retinal signaling pathways. The concentration-dependent inhibition with an IC50 value of approximately 38.35 μM suggests its potential utility in studying retinal disorders and glutamate-related pathologies .

Summary Table of Biological Activities

Activity TypeDescriptionIC50 Values
Antibiotic EfficacyEssential for daptomycin and A21978C antibiotic biosynthesisN/A
Glutamate Transport InhibitionBlocks EAAT2 and EAAT4 transportersEAAT2: 90 μM
EAAT4: 109 μM
Retinal Glutamate UptakeInhibits uptake in rod outer segments~38.35 μM

Q & A

Basic Research Questions

Q. How can 3-methylglutamic acid be reliably detected and quantified in biological samples?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards (e.g., this compound-d3) to correct for matrix effects. Optimize sample preparation by acidifying biological fluids (e.g., urine, plasma) to stabilize the compound and reduce degradation . For tissue samples, homogenize in cold methanol-water mixtures to extract metabolites efficiently. Validate methods using spiked recovery experiments and calibration curves spanning physiological and pathological concentration ranges .

Q. What are the primary metabolic pathways involving this compound, and how do they intersect with other glutaric acid derivatives?

  • Methodological Answer : Investigate via isotopically labeled tracer studies (e.g., ¹³C-labeled this compound) to track its incorporation into the tricarboxylic acid (TCA) cycle or ketogenesis. Combine enzymatic assays (e.g., for 3-methylglutaconyl-CoA hydratase) with genetic knockout models to identify rate-limiting steps. Cross-reference findings with databases like KEGG or MetaCyc to map interactions with related metabolites (e.g., 3-methylglutaconic acid, glutaric acid) .

Advanced Research Questions

Q. How do mutations in genes encoding enzymes related to this compound metabolism (e.g., AUH, HTD2) contribute to variability in clinical phenotypes of metabolic disorders?

  • Methodological Answer : Perform genotype-phenotype correlation studies using whole-exome sequencing in patient cohorts with confirmed 3-methylglutamic aciduria. Use CRISPR-Cas9-edited cell lines to model specific mutations and assess enzyme activity via fluorometric assays. Pair this with metabolomic profiling (NMR or LC-MS) to quantify intermediate accumulation and correlate with clinical severity .

Q. What experimental strategies can resolve contradictions in reported data on this compound’s neurotoxicity?

  • Methodological Answer :

  • Controlled Models : Use primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons to isolate direct neurotoxic effects from systemic factors.
  • Dose-Response Analysis : Compare acute vs. chronic exposure at physiologically relevant concentrations (nM–µM range).
  • Mechanistic Studies : Apply calcium imaging or mitochondrial membrane potential assays to distinguish excitotoxicity from oxidative stress .
  • Meta-Analysis : Systematically review existing literature using PRISMA guidelines, highlighting methodological differences (e.g., sample preparation, assay sensitivity) as potential sources of variability .

Q. How can the stereochemical configuration of this compound (e.g., (2R,3R) vs. (2S,3S)) impact its biological activity and analytical detection?

  • Methodological Answer : Synthesize enantiomers via asymmetric catalysis or chiral pool methods and characterize using polarimetry and X-ray crystallography. Employ chiral stationary phases in HPLC (e.g., crown ether columns) for separation. Test enantiomer-specific activity in enzyme inhibition assays (e.g., glutamate dehydrogenase) and receptor binding studies (e.g., NMDA receptors) .

Q. Experimental Design Considerations

Q. What controls are essential when studying this compound’s role in mitochondrial dysfunction?

  • Methodological Answer :

  • Positive Controls : Use rotenone (Complex I inhibitor) or antimycin A (Complex III inhibitor) to induce mitochondrial stress.
  • Negative Controls : Include wild-type cells or tissues from healthy subjects.
  • Technical Replicates : Run triplicate assays for ATP production (luciferase-based kits), ROS levels (DCFDA probes), and mitochondrial membrane potential (JC-1 dye) .

Q. How can researchers address the instability of this compound in aqueous solutions during long-term studies?

  • Methodological Answer : Store stock solutions in anhydrous DMSO at −80°C under nitrogen atmosphere. For in vitro assays, prepare fresh working solutions in phosphate-buffered saline (PBS) adjusted to pH 7.4. Monitor degradation via periodic LC-MS analysis and adjust storage conditions iteratively .

Q. Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing clustered metabolomic data involving this compound?

  • Methodological Answer : Apply mixed-effects models to account for repeated measures (e.g., longitudinal patient data). Use false discovery rate (FDR) correction for multiple comparisons in untargeted metabolomics. Visualize data trends via principal component analysis (PCA) or heatmaps clustered by metabolite class .

Q. How can researchers differentiate artifact peaks from true this compound signals in complex chromatograms?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm exact mass (±5 ppm) and isotopic patterns. Compare retention times with authentic standards. Perform MS/MS fragmentation to match spectral libraries (e.g., NIST or METLIN) .

Q. Synthesis and Characterization

Q. What are the challenges in synthesizing enantiomerically pure this compound, and how can they be mitigated?

  • Methodological Answer :
  • Challenges : Racemization during coupling reactions; low yields in stereoselective alkylation.
  • Solutions : Use Evans oxazolidinone auxiliaries or enzymatic resolution (e.g., acylase-mediated hydrolysis). Purify intermediates via flash chromatography on silica gel with ethyl acetate/hexane gradients. Confirm purity by ¹H/¹³C NMR and chiral HPLC .

Eigenschaften

IUPAC Name

2-amino-3-methylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJNAFIJPFGZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947320
Record name 3-Methylglutamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445-97-8, 6070-75-3, 63088-04-0
Record name Glutamic acid, 3-methyl-
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